4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-12(21)13-2-4-15(5-3-13)17(22)19-8-10-20-9-6-14-7-11-24-16(14)18(20)23/h2-7,9,11H,8,10H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAJEGPHRJBDKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide typically involves multi-step organic reactionsCommon reagents used in these steps include acetic anhydride, benzoyl chloride, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares key motifs with other heterocyclic systems, including:
- Fused bicyclic cores (e.g., thieno[2,3-d]pyrimidin-4-one, benzo[b][1,4]oxazin-3(4H)-one).
- Amide/acetamide functional groups .
- Ethyl or methylene bridges connecting aromatic/heteroaromatic systems.
Physicochemical Properties
Spectroscopic Data
Biological Activity
4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is a synthetic compound that belongs to a class of heterocyclic compounds. Its unique structure suggests potential biological activities, particularly in pharmacology and agriculture. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and insecticidal properties, supported by various studies and data.
Chemical Structure
The compound can be structurally represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to 4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide exhibit significant antimicrobial properties. A study evaluated various benzamides, revealing that many had effective larvicidal activities against mosquito larvae and potent fungicidal activities against several fungal strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Larvicidal Activity (%) at 10 mg/L | Fungicidal Activity (%) |
|---|---|---|
| 7a | 100 | 90.5 (against Botrytis cinerea) |
| 7b | 10 | 25 |
| 7h | 20 | 63.6 |
The results indicate that modifications in the chemical structure can significantly enhance biological activity, suggesting that similar modifications could be explored for the target compound.
The mechanism by which 4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide exerts its biological effects may involve interactions with specific biological targets, including enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms. The furo[2,3-c]pyridine core is known for its ability to interact with various biological systems due to its structural properties.
Case Studies
- Insecticidal Activity : A study on benzamides revealed that certain derivatives exhibited high insecticidal activity against mosquito larvae. The compound 7a showed a death rate of 100% at a concentration of 10 mg/L, indicating potential for development as an insecticide.
- Fungicidal Efficacy : Another study highlighted the efficacy of similar compounds against Botrytis cinerea, where one derivative showed a significantly higher inhibition rate compared to standard fungicides.
Q & A
Q. What experimental frameworks validate target engagement in cellular models?
- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins from lysates .
- CRISPR-Cas9 knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
